

Technical Support Center: Paxillin Western Blot Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Paxillin

Cat. No.: B1203293

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This technical support center provides troubleshooting guidance for researchers encountering unexpected band sizes for **Paxillin** in Western blot experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of **Paxillin**?

The human **Paxillin** protein consists of 591 amino acids and has a predicted molecular weight of approximately 64.5 kDa.[1] However, in SDS-PAGE, it commonly migrates as a diffuse band between 65-70 kDa, with 68 kDa being frequently reported.[2][3][4]

Q2: Why is my **Paxillin** band appearing at a HIGHER molecular weight than expected?

A higher-than-expected band size for **Paxillin** is often due to one or more of the following reasons:

- Post-Translational Modifications (PTMs): **Paxillin** is subject to extensive PTMs that increase its mass.
 - Phosphorylation: **Paxillin** is dynamically phosphorylated on multiple serine, threonine, and tyrosine residues.[2][5][6] This is a very common reason for an upward shift in band size and can cause the band to appear diffuse.[2]
 - Glycosylation: The addition of sugar moieties can increase the apparent molecular weight.[7][8] A glycosylation site on **Paxillin** has been identified.[9]

- Ubiquitination: The covalent attachment of one or more ubiquitin proteins will significantly increase the molecular weight.
- Protein Complexes: If samples are not fully reduced and denatured, **Paxillin** may migrate as a dimer, multimer, or in a complex with one of its many binding partners.[\[8\]](#)[\[10\]](#)
- Splice Isoforms: Alternative splicing of the PXN gene can produce isoforms with different molecular weights.[\[11\]](#)

Q3: Why is my **Paxillin** band appearing at a LOWER molecular weight than expected?

Observing a **Paxillin** band at a lower-than-expected molecular weight is typically caused by:

- Protein Degradation: Proteolytic cleavage of **Paxillin** can occur if samples are not properly handled. This can be minimized by keeping samples on ice and consistently using protease inhibitors in your lysis buffer.[\[8\]](#)[\[12\]](#)[\[13\]](#)
- Alternative Splice Variants: Some **Paxillin** isoforms may be smaller than the canonical protein.[\[11\]](#)

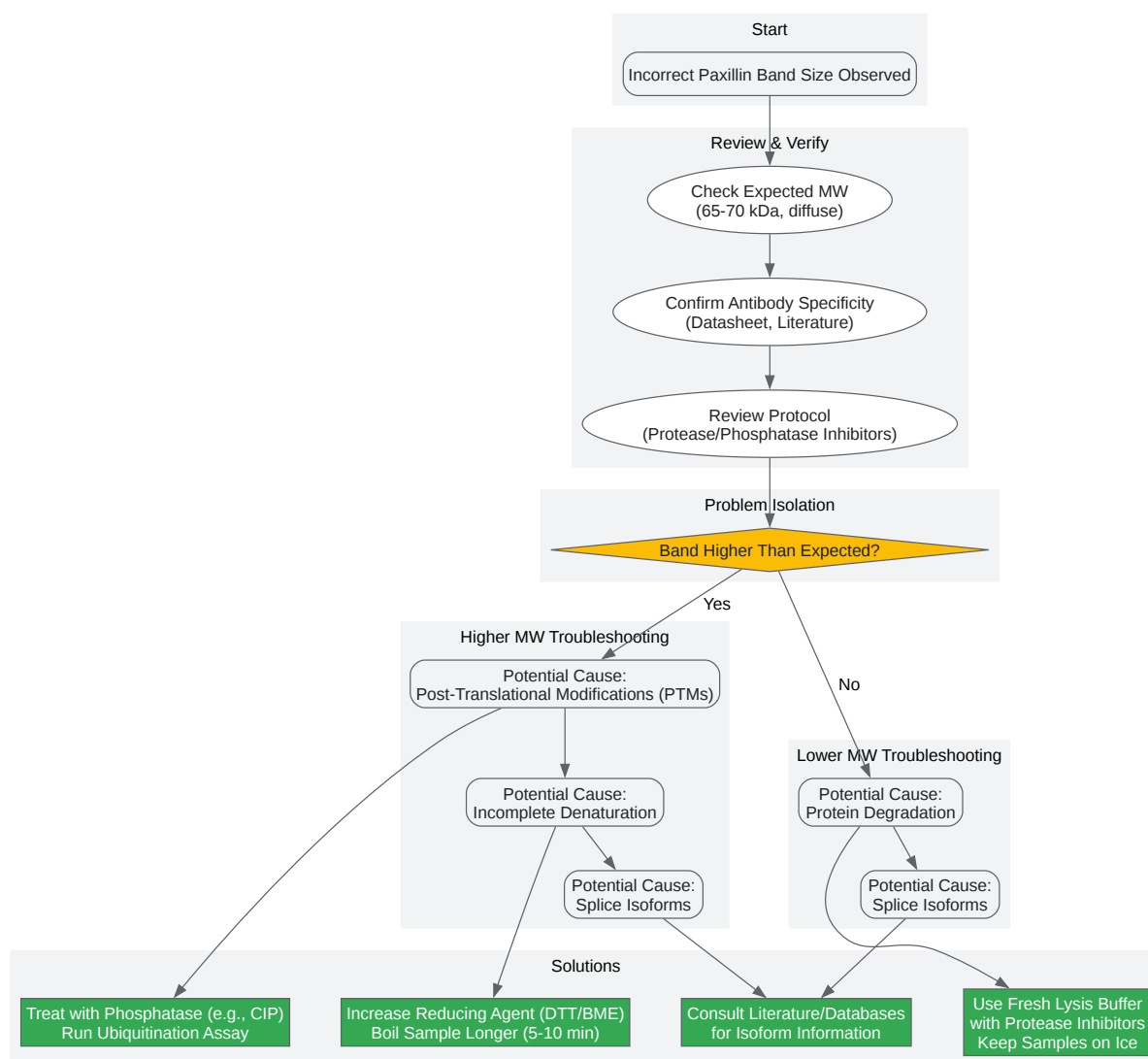
Q4: Could a non-specific antibody be causing the incorrect band size?

Yes. The presence of multiple bands or a single strong band at an unexpected size could be due to antibody cross-reactivity with other proteins that share similar epitopes or with other members of the **Paxillin** family, such as HIC-5 or Leupaxin.[\[8\]](#)[\[13\]](#)[\[14\]](#)

Troubleshooting Guide: Incorrect Paxillin Band Size

This guide provides a systematic approach to diagnosing and solving issues with **Paxillin** band migration in Western blots.

Diagram: Western Blot Troubleshooting Workflow



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Caption: A workflow for troubleshooting incorrect **Paxillin** band sizes.

Issue/Question	Possible Cause	Recommended Solution
1. Is the band size significantly higher than 70 kDa?	Protein Aggregates or Complexes: The sample may not have been fully reduced and denatured, leading to the formation of dimers or multimers. [8]	<ul style="list-style-type: none">• Prepare fresh sample loading buffer with a new stock of reducing agent (DTT or β-mercaptoethanol).• Increase the boiling time of the sample to 5-10 minutes before loading.[10]
2. Is the band diffuse and slightly higher than expected?	Post-Translational Modifications (PTMs): Paxillin is heavily phosphorylated, which reduces its mobility in the gel. [2] Glycosylation or ubiquitination can also contribute.	<ul style="list-style-type: none">• To confirm phosphorylation, treat your lysate with a phosphatase (e.g., Calf Intestinal Phosphatase) before running the gel. A downward shift in the band size would confirm phosphorylation.• For ubiquitination, consider performing an in-vivo ubiquitination assay (see protocol below).
3. Is the band size lower than 65 kDa?	Protein Degradation: Proteases in the cell lysate may have cleaved Paxillin. [7]	<ul style="list-style-type: none">• Always prepare fresh lysis buffer containing a broad-spectrum protease inhibitor cocktail.• If studying phosphorylation, also include a phosphatase inhibitor cocktail.• Ensure all sample preparation steps are performed quickly and on ice.[8][12]
4. Are there multiple bands of different sizes?	Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins. [13]	<ul style="list-style-type: none">• Check the antibody datasheet for validation data and known cross-reactivities.• Optimize the primary antibody concentration; a lower concentration may reduce non-specific binding.[8]• Ensure

blocking is sufficient (e.g., 1 hour at room temperature or overnight at 4°C).[7]• Run a control lane with a lysate from cells known not to express Paxillin (if available) or after Paxillin knockdown.

Splice Variants: Multiple isoforms of Paxillin may be expressed in your cell type.[11]	• Consult databases like UniProt or NCBI to check for known Paxillin isoforms and their predicted molecular weights.	
Secondary Antibody Issues: The secondary antibody could be binding non-specifically.	• Run a control blot incubated with only the secondary antibody to check for non-specific bands.[8]	
5. Does the band look "smeared" or blurry?	High Gel Voltage: Running the gel at too high a voltage can generate heat and cause bands to appear smeared.[8]	• Reduce the voltage during electrophoresis. If possible, run the gel in a cold room or on ice.[10][15]
Sample Overloading: Too much protein loaded in the lane can cause poor resolution.	• Determine the total protein concentration of your lysates (e.g., via a BCA assay) and load a lower amount (e.g., 10-30 µg).	
Air Bubbles During Transfer: Trapped air bubbles can impede transfer, leading to uneven, splotchy bands.	• Carefully remove any air bubbles between the gel and the membrane before starting the transfer.[10]	

Key Experimental Protocols

Protocol 1: Standard Western Blot for Paxillin Detection

- Sample Preparation (Lysis)

- Place the cell culture dish on ice and wash cells once with ice-cold PBS.
- Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
- Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at $\sim 14,000 \times g$ for 20 minutes at 4°C .
- Transfer the supernatant to a new tube and determine the protein concentration.
- SDS-PAGE and Protein Transfer
 - Add 4X Laemmli sample buffer to the lysate to a final 1X concentration. Boil samples at $95-100^{\circ}\text{C}$ for 5-10 minutes.
 - Load 20-40 μg of protein per lane onto an 8-10% polyacrylamide gel. Include a pre-stained molecular weight marker.
 - Run the gel until the dye front reaches the bottom.
 - Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.[\[10\]](#)[\[16\]](#)
- Immunodetection
 - Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
 - Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST. Note: BSA is often preferred for phospho-specific antibodies.[\[17\]](#)
 - Incubate the membrane with the primary antibody against **Paxillin** (diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
- Image the blot using a chemiluminescence detection system.

Protocol 2: In-Vivo Ubiquitination Assay

This protocol is used to determine if **Paxillin** is ubiquitinated in cells, which would result in higher molecular weight bands.

- Cell Transfection: Co-transfect cells with plasmids expressing your target protein (e.g., FLAG-**Paxillin**) and HA-tagged ubiquitin (HA-Ub).
- Proteasome Inhibition (Optional): To allow ubiquitinated proteins to accumulate, treat cells with a proteasome inhibitor (e.g., 10-20 μ M MG132) for 4-6 hours before harvesting.
- Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
 - Wash cells with ice-cold PBS.
 - Lyse directly in 2% SDS buffer containing 150 mM NaCl, 10 mM Tris-HCl (pH 8.0), and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes (DUBs).[\[18\]](#)
 - Boil the lysate for 10 minutes to fully denature proteins.
- Immunoprecipitation:
 - Dilute the lysate 10-fold with a non-denaturing buffer (e.g., RIPA buffer without SDS) to reduce the SDS concentration to ~0.2%.
 - Add an antibody against the tag on your protein of interest (e.g., anti-FLAG antibody) and protein A/G agarose beads.

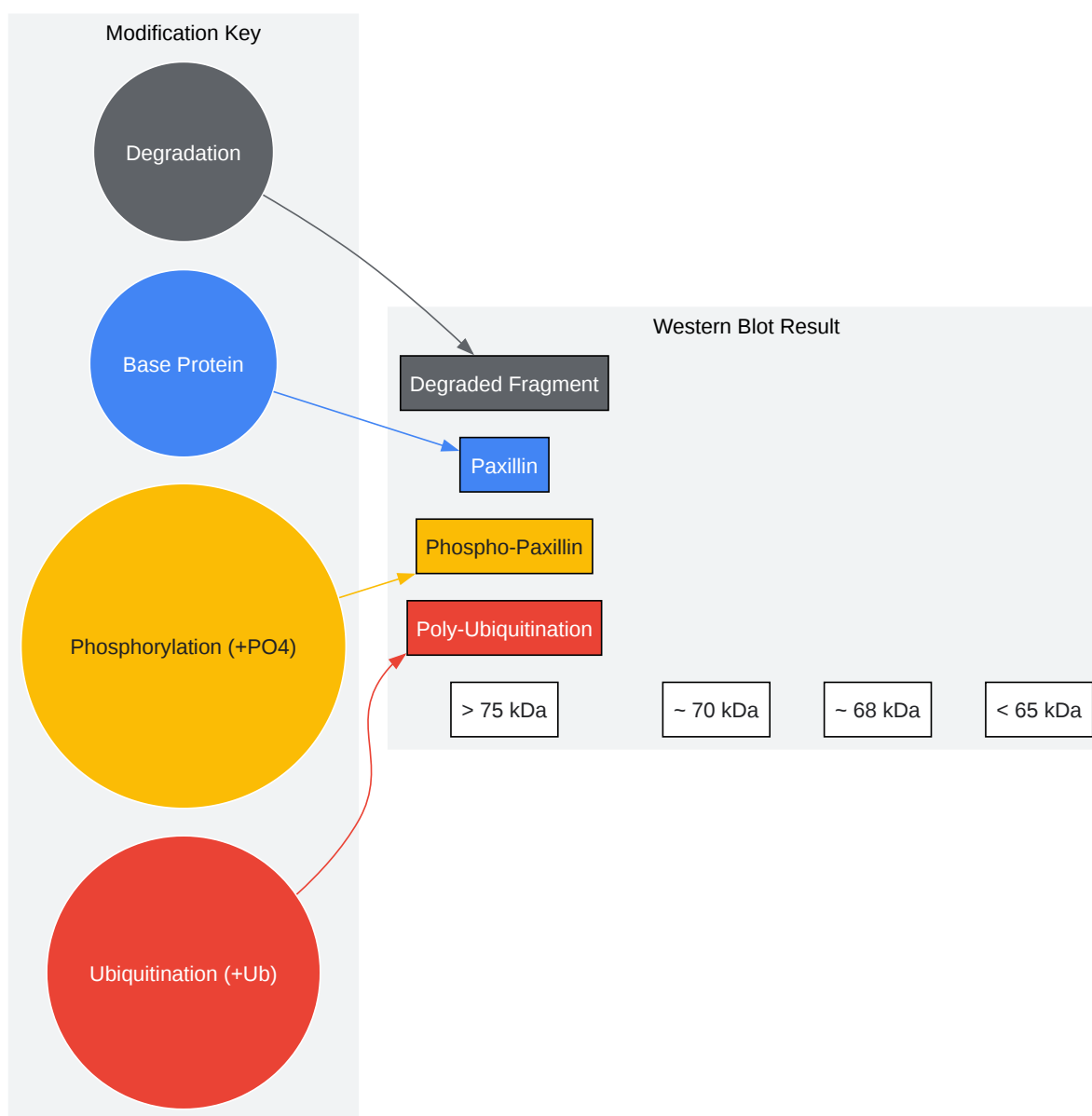
- Incubate overnight at 4°C with rotation.
- Wash the beads extensively with wash buffer.
- Western Blot Analysis:
 - Elute the protein from the beads by boiling in sample buffer.
 - Run the eluate on an SDS-PAGE gel and transfer to a membrane.
 - Probe the Western blot with an antibody against the ubiquitin tag (e.g., anti-HA antibody). A ladder of high molecular weight bands above the expected size of **Paxillin** will indicate ubiquitination.

Data and Diagrams

Table 1: Expected vs. Observed Paxillin Molecular Weight

Condition	Predicted MW (kDa)	Commonly Observed MW (kDa)	Potential Reason for Discrepancy
Canonical Human Paxillin	~64.5	68-70	Basal level of post-translational modifications.[3]
Hyper-phosphorylated	~64.5	>70, diffuse	Addition of multiple negatively charged phosphate groups reduces mobility.[2]
Ubiquitinated (Mono)	~73.5	~77-80	Addition of one ~9 kDa ubiquitin moiety.
Ubiquitinated (Poly)	>73.5	Ladder of bands	Addition of multiple ubiquitin moieties.
Degraded Fragment	N/A	<65	Proteolytic cleavage by cellular proteases. [7]

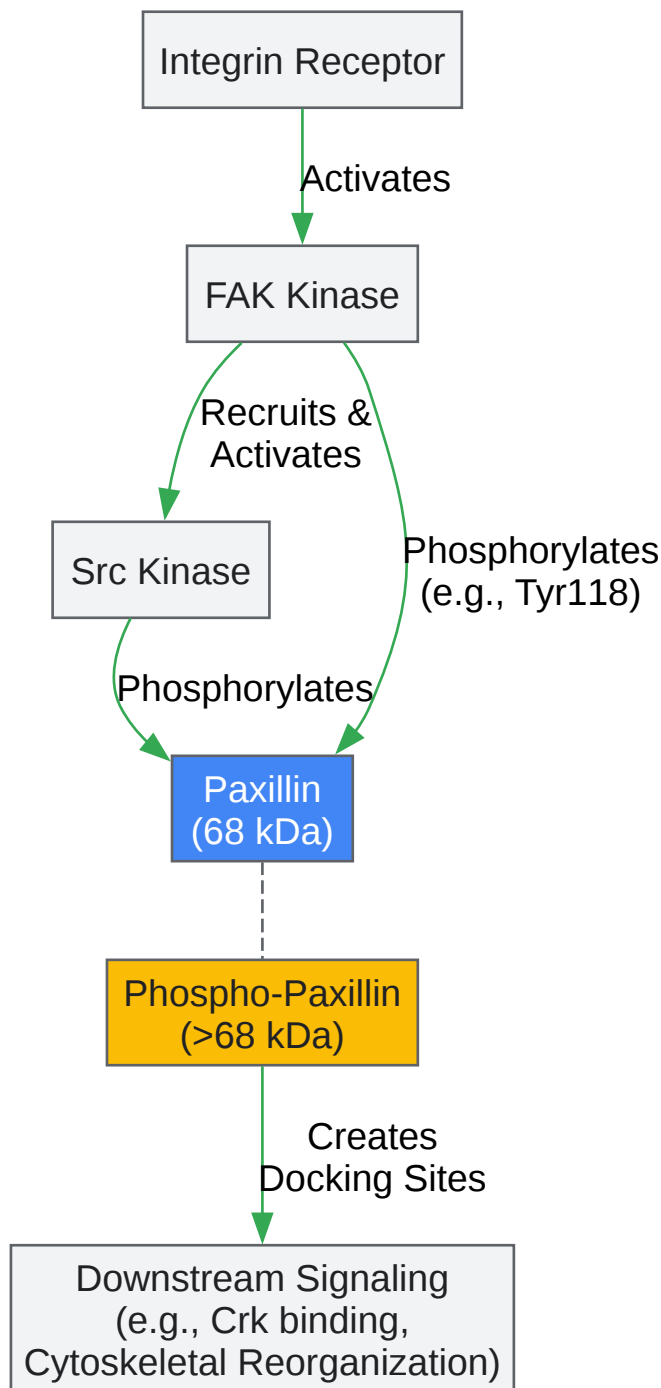
Diagram: Effect of PTMs on Paxillin Band Size



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Caption: How PTMs and degradation affect **Paxillin**'s migration on a gel.

Diagram: Simplified Paxillin Signaling Pathway



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Caption: Phosphorylation by FAK and Src increases **Paxillin**'s apparent mass.

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- To cite this document: BenchChem. [Technical Support Center: Paxillin Western Blot Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

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